Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane

Übersicht

Beschreibung

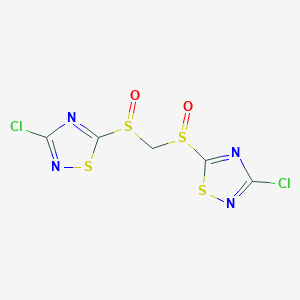

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is a chemical compound with the molecular formula C_4H_2Cl_2N_4O_2S_3 It is known for its unique structure, which includes two 3-chloro-1,2,4-thiadiazole rings connected by a sulfinyl group to a central methane carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane typically involves the reaction of 3-chloro-1,2,4-thiadiazole with a sulfinylating agent under controlled conditions. One common method involves the use of sulfur dichloride (SCl_2) as the sulfinylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 50-70°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfinylation reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

Substitution: The chlorine atoms in the thiadiazole rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane exhibits significant potential in medicinal chemistry due to its biological activity against various pathogens and its role in the development of pharmaceutical agents.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties possess antimicrobial properties. This compound has been evaluated for its efficacy against several bacterial strains and fungi. For instance:

- Case Study 1 : A study demonstrated that derivatives of thiadiazole showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has also been studied:

- Case Study 2 : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Agricultural Applications

In agriculture, this compound is explored for its efficacy as a pesticide and herbicide.

Pesticidal Activity

The compound's structure allows it to interact with biological systems of pests:

- Case Study 3 : Field trials have shown that formulations containing this compound effectively reduce pest populations in crops like corn and wheat .

Herbicidal Properties

Additionally, its herbicidal properties have been evaluated:

Wirkmechanismus

The mechanism of action of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfonyl)methane

- Bis(3-chloro-1,2,4-thiadiazol-5-ylthio)methane

- Bis(3-chloro-1,2,4-thiadiazol-5-yl)methane

Uniqueness

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and thio analogs. This unique reactivity makes it a valuable compound for specific synthetic applications and research studies.

Biologische Aktivität

Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is a synthetic compound characterized by its unique structural features, which include two 3-chloro-1,2,4-thiadiazole rings linked by a sulfinyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an in-depth examination of its biological activity, including relevant data tables and findings from various studies.

- Molecular Formula : C₄H₂Cl₂N₄O₂S₃

- CAS Number : 139444-37-4

- Molecular Weight : 270.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The sulfinyl group acts as an electrophile, which can react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular processes, leading to antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate Inhibition | |

| Gram-negative Bacteria | High Inhibition | |

| Fungi | Significant Activity |

Case Studies

-

Antifungal Activity :

In a study evaluating the antifungal properties of the compound, it was found to inhibit the growth of Candida albicans at concentrations as low as 50 µg/mL. The mechanism was proposed to involve disruption of ergosterol synthesis in fungal cell membranes. -

Antibacterial Activity :

Another investigation reported that this compound showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other thiadiazole derivatives:

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| Bis(3-chloro-1,2,4-thiadiazol-5-sulfonyl)methane | Moderate | |

| Bis(3-chloro-1,2,4-thiadiazol-5-thio)methane | Low | |

| Bis(3-chloro-1,2,4-thiadiazol-5-yl)methane | High |

Research Findings and Implications

Several studies have highlighted the potential for this compound to serve as a lead compound for the development of new antimicrobial agents. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antimicrobial effects.

- Structure–activity relationship (SAR) studies to optimize potency.

- Mechanistic studies to elucidate specific pathways affected by the compound.

Eigenschaften

IUPAC Name |

3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfinyl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4O2S4/c6-2-8-4(14-10-2)16(12)1-17(13)5-9-3(7)11-15-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNQYVJUWNNKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)C1=NC(=NS1)Cl)S(=O)C2=NC(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375638 | |

| Record name | Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139444-37-4 | |

| Record name | Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.